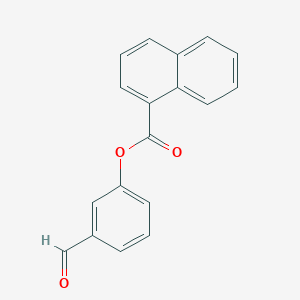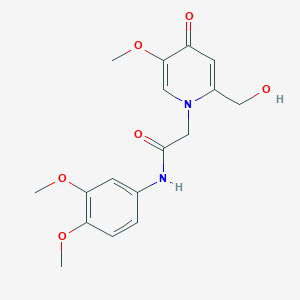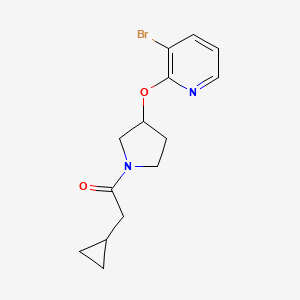
3-formylphenyl 1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylphenyl 1-naphthoate is an organic compound with the molecular formula C18H12O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a naphthalene moiety through an ester linkage
Wirkmechanismus
Mode of Action
3-Formylphenyl naphthalene-1-carboxylate, as a carboxylic acid derivative, may undergo various reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
Compounds with similar structures, such as naphthalene, have been shown to enhance the biodegradation of other compounds like phenanthrene by certain microorganisms . This suggests that 3-Formylphenyl naphthalene-1-carboxylate might also interact with biochemical pathways related to the metabolism of aromatic compounds.
Action Environment
The action, efficacy, and stability of 3-Formylphenyl naphthalene-1-carboxylate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other compounds can influence its action, as seen in the case of naphthalene enhancing the biodegradation of phenanthrene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl 1-naphthoate typically involves the esterification of 3-formylphenol with 1-naphthoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formylphenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-Carboxyphenyl 1-naphthoate.
Reduction: 3-Hydroxymethylphenyl 1-naphthoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Formylphenyl 1-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Vergleich Mit ähnlichen Verbindungen
3-Formylphenyl 2-naphthoate: Similar structure but with the formyl group attached to the 2-position of the naphthalene ring.
3-Formylphenyl benzoate: Similar structure but with a benzoate moiety instead of a naphthoate moiety.
3-Hydroxyphenyl 1-naphthoate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness: 3-Formylphenyl 1-naphthoate is unique due to the presence of both a formyl group and a naphthalene moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
(3-formylphenyl) naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-12-13-5-3-8-15(11-13)21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINIPTRWPMSUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3005000.png)


![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B3005006.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)
![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3005012.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3005014.png)
![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)

